methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds that combine thiazole and sulfonamide groups have been known to exhibit antibacterial activity .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in a way that results in potent antibacterial activity .
Biochemical Pathways
It’s worth noting that similar compounds have been found to inhibit cytosolic phospholipase a2α (cpla2α), an enzyme that plays a key role in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes .
Result of Action
Similar compounds have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
生物活性
Methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzoate moiety with a sulfamoyl group and a thiazole derivative, which are critical for its biological activity.
The compound is believed to exert its biological effects primarily through the inhibition of carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in various tumors. The binding affinity of this compound to CAIX has been shown to be significant, with a dissociation constant (Kd) as low as 0.12 nM, indicating a strong interaction with this enzyme .
Enzyme Inhibition
The mechanism involves competitive inhibition where the compound binds to the active site of CAIX, preventing substrate access and subsequent catalysis. This action alters the tumor microenvironment by reducing acidity, thereby inhibiting cancer cell invasion and metastasis.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Selectivity : The compound shows over 100-fold selectivity for CAIX compared to other CA isozymes .
- Binding Affinity : The intrinsic dissociation constant has been reported at 0.08 pM, showcasing its potential as a therapeutic agent in oncology .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits tumor cell proliferation in various cancer cell lines.
- Animal Models : Preclinical studies using animal models have shown that treatment with this compound leads to a significant reduction in tumor size and improved survival rates compared to control groups.
- X-ray Crystallography : Structural analysis via X-ray crystallography has provided insights into how the compound interacts with CAIX at the molecular level, confirming its binding position and interactions .
Comparative Analysis with Related Compounds
Compound Name | Binding Affinity (Kd) | Selectivity for CAIX | Notes |
---|---|---|---|
This compound | 0.12 nM | >100-fold | Strong potential as an anticancer agent |
Methyl 5-sulfamoyl-benzoate | 0.15 nM | High | Related structure with similar activity |
Methyl sulfonamide derivatives | Varies | Moderate | Less selective than targeted compounds |
Future Perspectives
The ongoing research into this compound suggests promising avenues for development as an anticancer therapeutic agent. Further studies are needed to explore:
- Long-term Efficacy : Understanding the long-term effects and potential resistance mechanisms.
- Combination Therapies : Investigating the efficacy of this compound in combination with existing cancer therapies.
特性
IUPAC Name |
methyl 4-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-24-18(21)14-7-9-15(10-8-14)26(22,23)19-11-17-20-16(12-25-17)13-5-3-2-4-6-13/h7-10,12-13,19H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEVWQWSLUKIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。